molecular formula C7H5N3O B2931759 Pyrido[2,3-D]pyridazin-5(6H)-one CAS No. 1314978-79-4

Pyrido[2,3-D]pyridazin-5(6H)-one

Cat. No.: B2931759
CAS No.: 1314978-79-4
M. Wt: 147.137
InChI Key: JBCKULHJRXUJFY-UHFFFAOYSA-N
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Description

Pyrido[2,3-D]pyridazin-5(6H)-one is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Pyrido[2,3-D]pyridazin-5(6H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . The compound has been found to interact with various cancer targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cell proliferation and induction of cell death, contributing to its antitumor activity .

Biochemical Pathways

The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting the activity of key proteins in these pathways, this compound disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

Its molecular formula is c7h5n3s, with an average mass of 163200 Da and a monoisotopic mass of 163020416 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . This is achieved through the disruption of key signaling pathways involved in cell growth, proliferation, and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific studies on this compound are limited, factors such as pH, temperature, and the presence of other molecules can potentially affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-D]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their esters. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-D]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Pyrido[2,3-D]pyridazin-5(6H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-D]pyridazin-5(6H)-one is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6H-pyrido[2,3-d]pyridazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLCTHXZKHGREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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